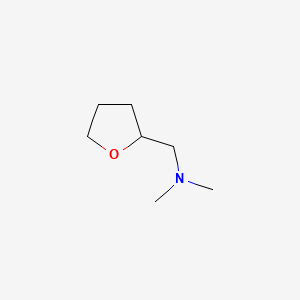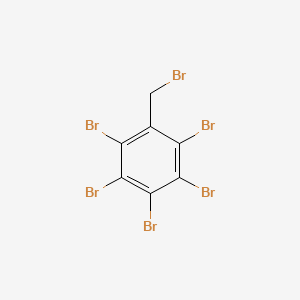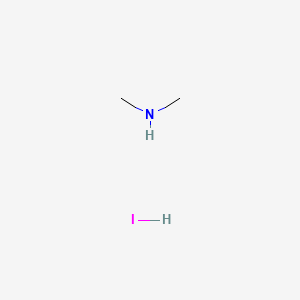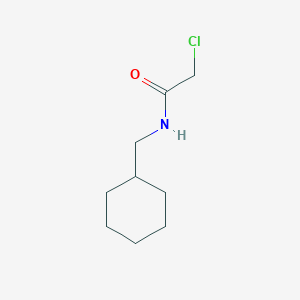
2-氯-N-(环己基甲基)乙酰胺
描述
2-Chloro-N-(cyclohexylmethyl)acetamide is a unique chemical compound with the empirical formula C9H16ClNO . It has a molecular weight of 189.68 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for 2-chloro-N-(cyclohexylmethyl)acetamide is O=C(CCl)NCC1CCCCC1 . The InChI string is 1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) .Physical And Chemical Properties Analysis
2-Chloro-N-(cyclohexylmethyl)acetamide is a solid compound . It has a predicted boiling point of 337.5±25.0 °C and a predicted density of 1.066±0.06 g/cm3 . The pKa of the compound is predicted to be 14.26±0.46 .科学研究应用
氯乙酰胺除草剂的比较代谢
包括异丙甲草胺和丙草胺在内的氯乙酰胺除草剂在人和大鼠肝微粒体中经历复杂的代谢活化途径。此途径涉及形成 DNA 反应性二烷基苯醌亚胺,其通过 2-氯-N-(2,6-二乙基苯基)乙酰胺 (CDEPA) 和 2-氯-N-(2-甲基-6-乙基苯基)乙酰胺 (CMEPA) 等中间体,导致致癌作用。该研究表明这些除草剂的代谢存在物种特异性差异,突出了细胞色素 P450 同工型 CYP3A4 和 CYP2B6 的作用 (Coleman 等,2000).
异丙甲草胺的土壤接收和活性
对异丙甲草胺环境存在的研究表明其在美国中西部水文系统中的分布。在雨水和溪流样品中检测到它表明在农业应用后存在环境暴露和污染的可能性。本研究强调了监测和管理除草剂使用以减轻环境影响的重要性 (Kolpin 等,1996).
新型化合物的合成
氯乙酰胺衍生物的合成用途扩展到新型生物活性化合物的创造。例如,合成 N-(4-氯苯基)-2-[6-(苯甲酰基)-2-苯并噻唑啉酮-3-基]乙酰胺及其相关类似物证明了氯乙酰胺衍生物在开发具有显着生物活性的新分子中的潜力。这些化合物因其非线性光学活性、配体-蛋白质相互作用以及在光伏效率建模中的潜在应用而受到探索,表明了广泛的科学和技术应用 (Mary 等,2020).
安全和危害
属性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFUXBNWGQTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368422 | |
| Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclohexylmethyl)acetamide | |
CAS RN |
40914-11-2 | |
| Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

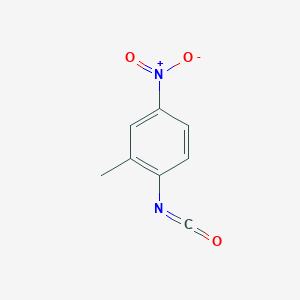
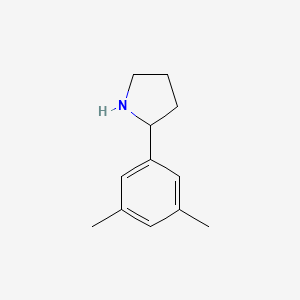
![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)
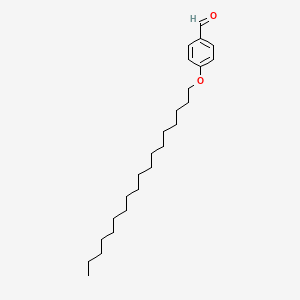
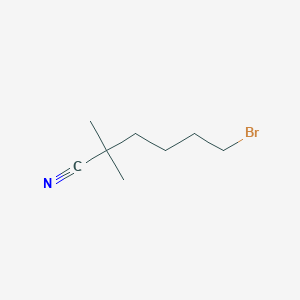
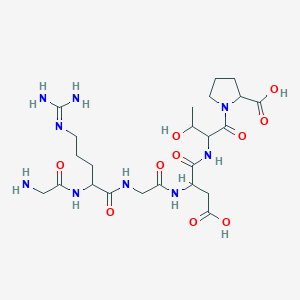
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)
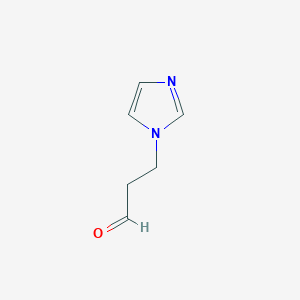
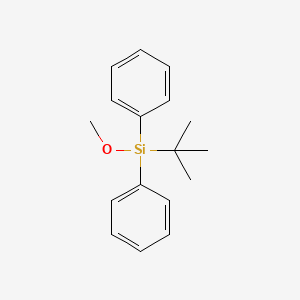
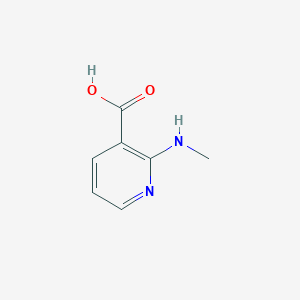
![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
